

Cremastranone: A Technical Guide to its Discovery, Scientific History, and Therapeutic Potential

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Compound of Interest		
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Abstract

Cremastranone, a naturally occurring homoisoflavanone, has emerged as a molecule of significant interest in the fields of oncology and ophthalmology due to its potent anti-angiogenic and anti-cancer properties. This technical guide provides a comprehensive overview of the discovery, scientific history, and current understanding of **cremastranone**'s mechanism of action. It details the experimental protocols used to elucidate its biological activities and presents key quantitative data in a structured format. Furthermore, this document includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Introduction: Discovery and Natural Sources

Cremastranone, with the chemical name 5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-6-methoxychroman-4-one, is a member of the 3-benzyl-4-chromanone subclass of homoisoflavanones.[1] Homoisoflavanones are a class of oxygen-containing heterocyclic compounds found in various plant species and are known for a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-bacterial, and anti-cancer effects.[1][2]



Cremastranone was first isolated from the orchid Cremastra appendiculata, a plant used in traditional East Asian medicine for treating cancers and skin lesions.[1] Subsequently, it has been identified in other plant species, including Muscari armeniacum, Chionodoxa luciliae, Scilla natalensis, and Merwilla plumbea.[1] The initial discovery of its potent biological activities spurred further investigation into its synthesis and mechanism of action.

First Total Synthesis

The limited availability of **cremastranone** from natural sources necessitated the development of a synthetic route to enable further biological evaluation and the generation of analogues for structure-activity relationship (SAR) studies. The first total synthesis of **cremastranone** was a significant milestone, providing a scalable method to produce the compound.[1] The synthesis involved a multi-step process that addressed the challenge of selective deprotection of methyl phenyl ethers.[1] This synthetic route has paved the way for the development of various **cremastranone** derivatives with potentially improved potency and pharmacological properties. [1]

Biological Activity and Mechanism of Action

Cremastranone exhibits a range of biological activities, with its anti-angiogenic and anti-cancer effects being the most extensively studied.

Anti-Angiogenic Activity

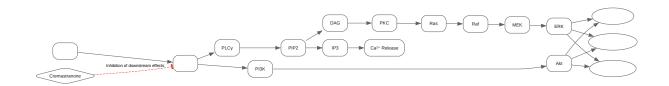
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, as well as in certain ocular diseases like wet age-related macular degeneration (AMD) and diabetic retinopathy.[1] **Cremastranone** has demonstrated potent anti-angiogenic properties both in vitro and in vivo.[1]

Inhibition of Endothelial Cell Proliferation, Migration, and Tube Formation: Synthetic
cremastranone has been shown to inhibit key steps in the angiogenic process. It effectively
blocks the proliferation, migration, and tube formation of human retinal microvascular
endothelial cells (HRECs) in a dose-dependent manner.[1]

The precise molecular mechanism of **cremastranone**'s anti-angiogenic activity is still under investigation. However, its ability to inhibit vascular endothelial growth factor (VEGF)-induced



proliferation of HRECs suggests that it may interfere with the VEGF signaling pathway, a central regulator of angiogenesis.



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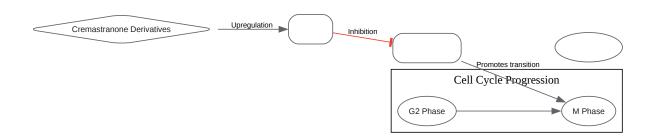
Likely inhibition of the VEGF signaling pathway by **cremastranone**.

Anti-Cancer Activity

Cremastranone and its synthetic derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal and breast cancer.[2][3] The primary mechanisms underlying its anti-cancer activity are cell cycle arrest and the induction of apoptosis.

• Cell Cycle Arrest: **Cremastranone** derivatives have been shown to induce cell cycle arrest at the G2/M phase.[2] This is associated with the increased expression of the cyclin-dependent kinase inhibitor p21 and decreased expression of cyclin-dependent kinase 1 (CDK1). p21 is a key regulator of cell cycle progression, and its upregulation leads to the inhibition of CDK activity, thereby halting the cell cycle.



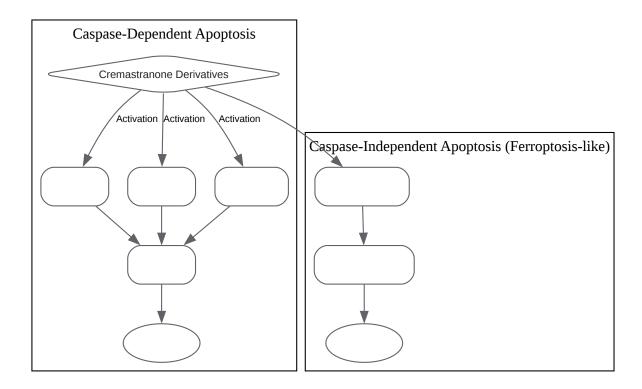


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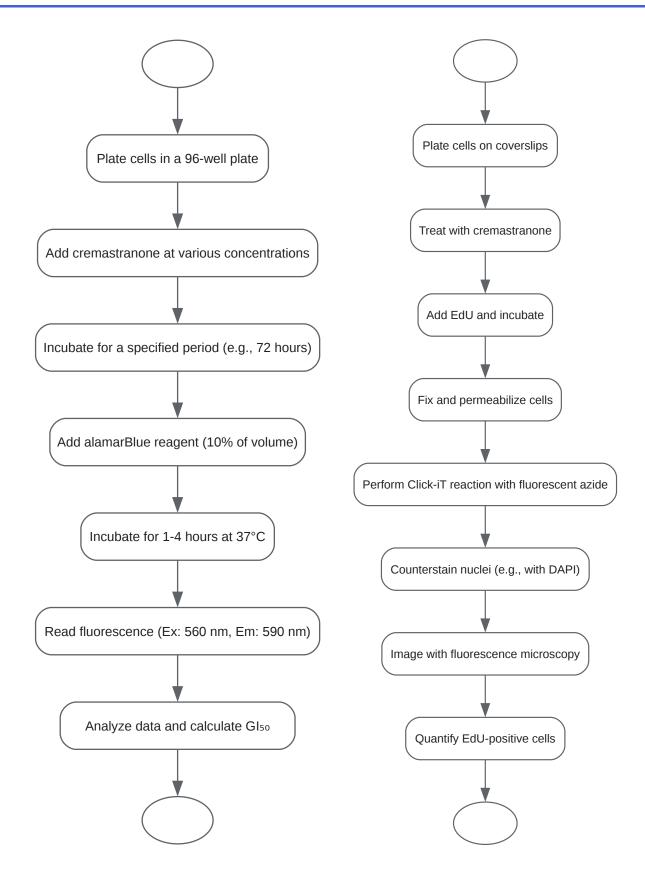
Cremastranone-induced G2/M cell cycle arrest.

 Induction of Apoptosis: Cremastranone derivatives induce programmed cell death, or apoptosis, in cancer cells. This occurs through both caspase-dependent and caspaseindependent pathways.[2] In colorectal cancer cells, treatment with cremastranone derivatives leads to the activation of initiator caspases 8, 9, and 10, as well as the executioner caspase 3.[4] In breast cancer cells, a caspase-independent cell death mechanism with characteristics of ferroptosis has been observed, involving the generation of reactive oxygen species (ROS) and lipid peroxidation.

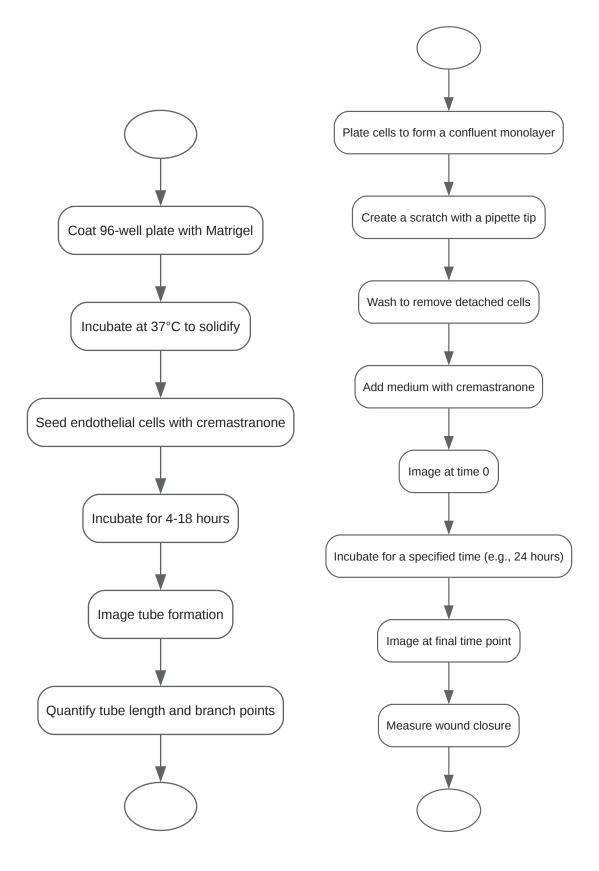












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